Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride
Description
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride is a bicyclic organic compound featuring an ethyl carboxylate ester group, a primary amine substituent on the octahydropentalene scaffold, and a hydrochloride salt.
Properties
Molecular Formula |
C11H20ClNO2 |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 5-amino-1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-3-7-5-10(12)6-8(7)4-9;/h7-10H,2-6,12H2,1H3;1H |
InChI Key |
SUSAKVZBUPJUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC2C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a conjugated diene and a dienophile offers a stereoselective route to the bicyclic framework. For instance, reacting cyclopentadiene with ethyl acrylate under Lewis acid catalysis (e.g., aluminum chloride) yields ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Subsequent hydrogenation (H₂, Pd/C) saturates the double bonds to generate the octahydropentalene core. This method achieves regioselectivity >90% but requires careful control of temperature (−10°C to 25°C) to avoid side products.
Ring-Closing Metathesis
Grubbs catalysts (e.g., RuCl₂(PCy₃)₂CHPh) enable the formation of the bicyclic structure from diene precursors. For example, 1,7-octadiene derivatives undergo metathesis to produce ethyl 5-oxooctahydropentalene-2-carboxylate, which is then reduced to the amine. This method excels in functional group tolerance but faces challenges in scaling due to high catalyst costs.
Introduction of the Amino Group
The 5-amino substituent is introduced via reductive amination or nitrogenation of ketones .
Reductive Amination
Ethyl 5-oxooctahydropentalene-2-carboxylate reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the primary amine. Optimized conditions (methanol, pH 5–6, 24 h) achieve conversions exceeding 85%. The hydrochloride salt is subsequently formed by treating the free base with HCl gas in diethyl ether.
Curtius Rearrangement
An alternative route involves converting the ketone to an acyl azide (via hydrazine and nitrous acid), followed by thermal decomposition to an isocyanate and hydrolysis to the amine. While this method avoids reducing agents, it necessitates stringent safety protocols due to intermediate azide instability.
Esterification and Salt Formation
Ethyl Esterification
Carboxylic acid intermediates are esterified using ethanol and thionyl chloride (SOCl₂) as the acylating agent. Reaction conditions (reflux, 12 h) yield ethyl esters with >95% purity, as confirmed by ¹H NMR.
Hydrochloride Salt Precipitation
The free amine is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0°C. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and washed with cold ether. Melting points typically range from 158–162°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals >99% purity at 254 nm, with a retention time of 6.8 min.
Optimization Challenges and Solutions
Stereochemical Control
The bridgehead hydrogen’s configuration (endo vs. exo) impacts biological activity. Chiral auxiliaries like (-)-menthol enable enantioselective synthesis, though this adds steps and cost.
Scalability
Hydrogenation at high pressures (50 bar H₂) accelerates octahydropentalene formation but requires specialized equipment. Flow chemistry systems mitigate this by enabling continuous processing.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Diels-Alder + Reductive Amination | 78 | 99 | 120 |
| Metathesis + Curtius Rearrangement | 65 | 97 | 310 |
The Diels-Alder route offers superior cost-effectiveness, while metathesis provides better functional group compatibility for derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
Organic Synthesis
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the development of novel chemical entities. It can participate in various reactions such as:
- Substitution Reactions : Leading to the formation of more complex derivatives.
- Oxidation Reactions : Yielding oxidized products that may have distinct biological activities.
Preliminary studies indicate that this compound exhibits significant biological activity, primarily attributed to the amino group which enhances its reactivity with biological targets. Potential applications include:
- Antibacterial and Antifungal Properties : Research suggests it may inhibit the growth of certain bacterial and fungal strains.
- Pharmacological Properties : Investigations are ongoing into its potential as a therapeutic agent for various diseases.
Medicinal Chemistry
The compound is being evaluated for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure may contribute to:
- Targeted Drug Design : Utilizing its ability to interact with specific biomolecules.
- Intermediate in Drug Synthesis : Acting as a precursor in the synthesis of more complex pharmaceutical agents.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials, contributing to:
- Chemical Manufacturing : As a reagent in the synthesis of various chemical compounds.
- Material Science : In the development of new materials with enhanced properties.
Data Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Building block for developing new chemical entities | Substitution, oxidation |
| Biological Activity | Exhibits antibacterial and antifungal properties | Inhibition of bacterial growth |
| Medicinal Chemistry | Potential therapeutic agent for drug development | Targeted drug design |
| Industrial Applications | Used in specialty chemical production | Reagent in manufacturing |
Case Studies
-
Antibacterial Activity Study :
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as an alternative treatment option. -
Synthesis Pathway Exploration :
Research focused on optimizing the synthesis pathways for this compound revealed that using microwave-assisted synthesis improved yield and reduced reaction time significantly compared to traditional methods. This advancement highlights its applicability in industrial settings where efficiency is crucial. -
Pharmacological Evaluation :
A recent pharmacological study explored the interactions of this compound with various receptors implicated in inflammation and pain pathways. Results indicated promising results as a candidate for developing anti-inflammatory medications.
Mechanism of Action
The mechanism of action of Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride with compounds from the evidence, emphasizing key structural and functional differences:
Key Observations :
- Hydrochloride Salts : Both the target compound and H-series inhibitors (e.g., H-7, H-8) utilize hydrochloride salts to improve solubility, a critical factor in drug delivery .
- Ester vs. Sulfonamide Reactivity : Unlike the H-series sulfonamides, the target compound’s ethyl carboxylate group may confer different metabolic stability or binding interactions in biological systems.
- Bicyclic vs. Heterocyclic Scaffolds: The octahydropentalene core contrasts with the isoquinoline/piperazine systems in H-series inhibitors, suggesting divergent pharmacological targets.
Biological Activity
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H15ClN2O2
- Molecular Weight : 220.69 g/mol
This compound has been studied primarily for its role as a chemokine receptor antagonist. Chemokine receptors are crucial for the migration of immune cells to sites of inflammation and are implicated in various autoimmune diseases. By blocking these receptors, the compound may reduce inflammatory responses and provide therapeutic benefits in conditions like multiple sclerosis and rheumatoid arthritis .
Biological Activity
- Anti-inflammatory Properties :
- Antitumor Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of chemokine receptors | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neuroinflammatory pathways |
Case Study 1: Antitumor Activity
A study conducted on various octahydropentalene derivatives demonstrated their ability to inhibit tumor growth in vitro. The compounds were tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated IC50 values ranging from 0.01 to 0.3 μM, highlighting their potent cytotoxic effects .
Case Study 2: Anti-inflammatory Effects
Research involving animal models of autoimmune diseases showed that administration of this compound led to a marked reduction in inflammatory markers. The study suggested that the compound effectively reduced the migration of T-cells to inflamed tissues, providing a potential therapeutic avenue for conditions like rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the key structural features of Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride, and how do they influence its reactivity in organic synthesis?
- The compound features a bicyclic framework with an amino group and a carboxylic ester functional group. The bicyclic structure enhances steric stability, while the amino group facilitates nucleophilic interactions, and the ester group enables hydrolysis or transesterification reactions. The hydrochloride salt improves aqueous solubility, critical for biological assays .
Q. What are the standard synthetic routes for this compound, and what parameters must be controlled to ensure purity?
- Synthesis involves reacting ethyl 5-aminooctahydropentalene-2-carboxylate with hydrochloric acid under controlled conditions. Critical parameters include stoichiometric ratios of HCl, reaction temperature (typically 0–25°C), and pH to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How does the bicyclic structure of this compound impact its binding affinity in biochemical assays?
- The rigid bicyclic framework restricts conformational flexibility, enhancing specificity for target biomolecules like enzymes or receptors. The amino group participates in hydrogen bonding, while the ester moiety influences lipophilicity, affecting membrane permeability. These features are validated through molecular docking and competitive binding assays .
Advanced Research Questions
Q. How can molecular docking studies be optimized to elucidate interaction mechanisms with biological targets?
- Combine molecular docking (e.g., AutoDock Vina) with X-ray crystallography or cryo-EM data to refine binding poses. Use software like SHELX for crystallographic refinement . Adjust force field parameters to account for the compound’s bicyclic strain and protonation states of the amino group. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies resolve contradictions in activity data across different in vitro assays?
- Conduct meta-analysis of assay conditions (e.g., pH, ionic strength, and co-solvents) to identify confounding variables. Use statistical tools (e.g., ANOVA or multivariate regression) to isolate compound-specific effects. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .
Q. How can isotopic labeling (e.g., ¹⁴C or ¹⁵N) be applied to track metabolic pathways of this compound?
- Incorporate ¹⁵N at the amino group during synthesis to monitor metabolic incorporation into biomolecules via LC-MS. For pharmacokinetic studies, use ¹⁴C-labeled ethyl esters to trace hydrolysis products. Ensure labeling does not alter reactivity by comparing labeled/unlabeled compounds in control assays .
Methodological Considerations
- Structural Confirmation : Use NMR (¹H/¹³C) to verify bicyclic integrity and ester functionality. IR spectroscopy confirms protonation of the amino group in the hydrochloride form .
- Purity Assurance : Employ HPLC with UV/RI detection and compare retention times against synthetic intermediates. Mass spectrometry (HRMS) validates molecular weight .
- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere) and share raw datasets in public repositories to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
